Cas no 917246-23-2 (3-fluoro-5-(trifluoromethyl)benzene-1-thiol)

3-Fluoro-5-(trifluoromethyl)benzene-1-thiol is a fluorinated aromatic thiol compound characterized by its unique structural and electronic properties. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing effects, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The thiol (-SH) functionality allows for versatile reactivity, including nucleophilic substitution and metal coordination, facilitating its use in coupling reactions and ligand design. Its stability under various conditions and compatibility with diverse synthetic methodologies make it a practical intermediate for constructing complex molecular architectures. The compound's fluorinated motifs also contribute to improved metabolic stability and lipophilicity in bioactive molecules.
3-fluoro-5-(trifluoromethyl)benzene-1-thiol structure
917246-23-2 structure
Product Name:3-fluoro-5-(trifluoromethyl)benzene-1-thiol
CAS No:917246-23-2
MF:C7H4F4S
MW:196.165274620056
MDL:MFCD23143124
CID:3385699
PubChem ID:67054727
Update Time:2025-06-11

3-fluoro-5-(trifluoromethyl)benzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • BENZENETHIOL, 3-FLUORO-5-(TRIFLUOROMETHYL)-
    • 3-fluoro-5-(trifluoromethyl)benzenethiol
    • 3-fluoro-5-(trifluoromethyl)benzene-1-thiol
    • 917246-23-2
    • EN300-1933553
    • SCHEMBL1498504
    • 3-Fluoro-5-(trifluoromethyl)thiophenol
    • OMGQZRLGNYLVQK-UHFFFAOYSA-N
    • CS-0268013
    • starbld0037836
    • MDL: MFCD23143124
    • Inchi: 1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
    • InChI Key: VAPVVBJMUGCOSS-UHFFFAOYSA-N
    • SMILES: C1(S)=CC(C(F)(F)F)=CC(F)=C1

Computed Properties

  • Exact Mass: 195.99698395Da
  • Monoisotopic Mass: 195.99698395Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 1Ų

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3-fluoro-5-(trifluoromethyl)benzene-1-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:917246-23-2)3-fluoro-5-(trifluoromethyl)benzene-1-thiol
Order Number:A1198008
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):1400.0
Email:sales@amadischem.com

Additional information on 3-fluoro-5-(trifluoromethyl)benzene-1-thiol

Recent Advances in the Application of 3-Fluoro-5-(trifluoromethyl)benzene-1-thiol (CAS: 917246-23-2) in Chemical Biology and Pharmaceutical Research

The compound 3-fluoro-5-(trifluoromethyl)benzene-1-thiol (CAS: 917246-23-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. This aromatic thiol derivative, characterized by the presence of both fluorine and trifluoromethyl groups, exhibits remarkable reactivity and stability, making it a valuable building block in drug discovery and material science. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

One of the most notable applications of 3-fluoro-5-(trifluoromethyl)benzene-1-thiol is its role in the design of covalent inhibitors targeting cysteine residues in enzymes. The thiol group's ability to form disulfide bonds or undergo nucleophilic substitution reactions has been leveraged to develop irreversible inhibitors for proteases and kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of potent SARS-CoV-2 main protease inhibitors, highlighting its potential in antiviral drug development. The study reported a significant enhancement in binding affinity and selectivity when the thiol moiety was incorporated into the inhibitor scaffold.

In addition to its pharmaceutical applications, 3-fluoro-5-(trifluoromethyl)benzene-1-thiol has also been investigated for its utility in materials science. Its electron-withdrawing substituents contribute to the stabilization of radical species, making it a promising candidate for the development of organic electronic materials. Recent research published in Advanced Materials showcased its incorporation into conjugated polymers, resulting in materials with improved charge transport properties and environmental stability. These findings open new avenues for the design of high-performance organic semiconductors and optoelectronic devices.

The synthetic versatility of 3-fluoro-5-(trifluoromethyl)benzene-1-thiol has been further demonstrated in the construction of complex molecular architectures. A 2022 study in Organic Letters detailed its use as a key intermediate in the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and membrane permeability. The researchers developed a novel palladium-catalyzed coupling strategy that efficiently incorporates the thiol moiety into diverse heterocyclic scaffolds, providing access to a wide range of structurally diverse compounds for biological evaluation.

Despite these promising developments, challenges remain in the large-scale production and handling of 3-fluoro-5-(trifluoromethyl)benzene-1-thiol. Its sensitivity to oxidation and potential toxicity require specialized synthetic protocols and safety measures. Recent advancements in flow chemistry and continuous processing have shown promise in addressing these challenges, as reported in a 2023 Chemical Engineering Journal article. The implementation of these technologies could significantly improve the scalability and safety profile of processes involving this valuable building block.

Looking forward, the unique properties of 3-fluoro-5-(trifluoromethyl)benzene-1-thiol (CAS: 917246-23-2) position it as a molecule of continued interest in multiple research domains. Ongoing studies are exploring its potential in targeted drug delivery systems, where its reactivity could be harnessed for site-specific conjugation. Additionally, its application in the development of fluorinated contrast agents for medical imaging represents another promising direction. As research progresses, this compound is likely to play an increasingly important role in bridging chemical synthesis with biological applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:917246-23-2)3-fluoro-5-(trifluoromethyl)benzene-1-thiol
A1198008
Purity:99%
Quantity:5g
Price ($):1400.0
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